molecular formula C27H36N4O5S B2425907 MK-0677 DER (L-isomer) CAS No. 167386-25-6

MK-0677 DER (L-isomer)

Cat. No. B2425907
CAS RN: 167386-25-6
M. Wt: 528.67
InChI Key: UMUPQWIGCOZEOY-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-0677 DER (L-isomer), also known as Ibutamoren , is a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue . It mimics the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin .


Molecular Structure Analysis

MK-0677 DER (L-isomer) has a complex molecular structure with a total of 76 bonds, including 40 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

MK-0677 DER (L-isomer) has a molecular weight of 624.77 g/mol . It contains a total of 73 atoms; 36 Hydrogen atoms, 27 Carbon atoms, 4 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Growth Hormone Restoration in Adults

MK-0677 has been studied extensively, particularly in human adults. It effectively restores growth hormone (GH) levels and enhances insulin-like growth factor-1 (IGF-1) production . The ability to modulate GH and IGF-1 makes MK-0677 a promising candidate for addressing growth-related disorders.

Appetite Stimulation in Veterinary Medicine

Capromorelin (marketed as Entyce™) is an FDA-approved ghrelin receptor agonist derived from MK-0677. It stimulates appetite in dogs, making it valuable for managing conditions like frailty, weight loss, and muscle mass gain . Additionally, Elura™ (approved for cats) utilizes capromorelin to combat weight loss associated with chronic kidney disease .

Potential Role in Alzheimer’s Disease (AD)

MK-0677, as a ghrelin agonist, has shown promise in alleviating AD pathology. It may mitigate Aβ accumulation, neurodegeneration, and neuroinflammation during the early phase of AD . Further research is needed to explore its therapeutic potential in AD treatment.

Cachexia Prevention

Cachexia, characterized by severe weight loss and muscle wasting, often occurs in chronic illnesses. MK-0677’s ability to stimulate appetite and promote muscle mass gain could be beneficial in preventing cachexia .

Other Metabolic Disorders

MK-0677’s effects on glucose metabolism, oxidative stress, and circadian rhythm warrant exploration. It may have applications beyond growth-related conditions, potentially benefiting individuals with metabolic disorders.

Mechanism of Action

Target of Action

MK-0677 DER (L-isomer), also known as Ibutamoren or MK-677, is a synthetic drug that primarily targets the Growth Hormone Secretagogue Receptor (GHSR1a) in the pituitary gland . This receptor plays a crucial role in the release of growth hormone (GH) in the body .

Mode of Action

MK-0677 acts as a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor . It mimics the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin . It has been shown to increase the secretion of several hormones including GH and insulin-like growth factor 1 (IGF-1) and produces sustained increases in the plasma levels of these hormones without affecting cortisol levels .

Biochemical Pathways

The primary biochemical pathway affected by MK-0677 is the GH–IGF-1 axis . By acting as a GH secretagogue, MK-0677 stimulates GH release from the pituitary gland . This, in turn, leads to an increase in IGF-1 levels in the body . IGF-1 is a hormone that plays an important role in childhood growth and continues to have anabolic effects in adults .

Pharmacokinetics

MK-0677 is orally bioavailable and has been shown to stimulate GH secretion and endogenous GH pulsatility in healthy, elderly adult subjects . It has also been shown to increase lean body mass with no change in total fat mass or visceral fat . The elimination half-life of MK-0677 is approximately 4-6 hours .

Result of Action

The administration of MK-0677 results in a significant increase in serum IGF-1 levels . Studies have shown that it increases both muscle mass and bone mineral density, making it a promising potential therapy for the treatment of frailty in the elderly . It has also been shown to increase REM sleep and deep sleep in subjects .

Future Directions

MK-0677 DER (L-isomer) has shown promise in alleviating Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease . This suggests potential future directions in the treatment of Alzheimer’s disease and other neurodegenerative disorders.

properties

IUPAC Name

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPQWIGCOZEOY-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-0677 DER (L-isomer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.